molecular formula C20H20N2O2 B4522540 2-[5-(benzyloxy)-1H-indol-1-yl]-N-cyclopropylacetamide

2-[5-(benzyloxy)-1H-indol-1-yl]-N-cyclopropylacetamide

Cat. No.: B4522540
M. Wt: 320.4 g/mol
InChI Key: XYCQTYMNENNZBN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[5-(Benzyloxy)-1H-indol-1-yl]-N-cyclopropylacetamide is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound features a benzyloxy group attached to the indole ring, which can influence its chemical properties and biological activities.

Scientific Research Applications

Preparation Methods

The synthesis of 2-[5-(benzyloxy)-1H-indol-1-yl]-N-cyclopropylacetamide typically involves multiple steps, starting with the preparation of 5-benzyloxyindole. One common method for synthesizing 5-benzyloxyindole involves the reaction of indole with benzyl chloride in the presence of a base . The resulting 5-benzyloxyindole can then be further reacted with N-cyclopropylacetamide under appropriate conditions to yield the target compound. Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to achieve higher yields and purity .

Chemical Reactions Analysis

2-[5-(Benzyloxy)-1H-indol-1-yl]-N-cyclopropylacetamide can undergo various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to remove the benzyloxy group, yielding the parent indole derivative.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like alkyl halides. The major products formed depend on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of 2-[5-(benzyloxy)-1H-indol-1-yl]-N-cyclopropylacetamide involves its interaction with specific molecular targets and pathways. Indole derivatives are known to bind to various receptors and enzymes, influencing cellular processes. The benzyloxy group can enhance the compound’s binding affinity and selectivity for certain targets, leading to its biological effects .

Properties

IUPAC Name

N-cyclopropyl-2-(5-phenylmethoxyindol-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O2/c23-20(21-17-6-7-17)13-22-11-10-16-12-18(8-9-19(16)22)24-14-15-4-2-1-3-5-15/h1-5,8-12,17H,6-7,13-14H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYCQTYMNENNZBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)CN2C=CC3=C2C=CC(=C3)OCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[5-(benzyloxy)-1H-indol-1-yl]-N-cyclopropylacetamide
Reactant of Route 2
Reactant of Route 2
2-[5-(benzyloxy)-1H-indol-1-yl]-N-cyclopropylacetamide
Reactant of Route 3
Reactant of Route 3
2-[5-(benzyloxy)-1H-indol-1-yl]-N-cyclopropylacetamide
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
2-[5-(benzyloxy)-1H-indol-1-yl]-N-cyclopropylacetamide
Reactant of Route 5
Reactant of Route 5
2-[5-(benzyloxy)-1H-indol-1-yl]-N-cyclopropylacetamide
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
2-[5-(benzyloxy)-1H-indol-1-yl]-N-cyclopropylacetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.